

Me-Tet-PEG8-NHBoc: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Me-Tet-PEG8-NHBoc

Cat. No.: B12375948

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Me-Tet-PEG8-NHBoc**, a heterobifunctional linker critical for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, a detailed experimental protocol for its application in bioconjugation, and visual representations of the experimental workflow and the cellular pathway of ADCs.

Core Properties of Me-Tet-PEG8-NHBoc

Me-Tet-PEG8-NHBoc is a key component in the field of bioconjugation, functioning as an ADC linker that contains eight polyethylene glycol (PEG) units. Its structure incorporates a methyl-tetrazine (Me-Tet) moiety and a Boc-protected amine (NHBoc). The tetrazine group is highly reactive in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and bioorthogonal conjugation in complex biological environments, even at low concentrations.

The PEG8 spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties. The Boc-protecting group on the terminal amine allows for further functionalization following its removal under acidic conditions.

Quantitative Data Summary

The fundamental chemical properties of **Me-Tet-PEG8-NHBoc** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	2143968-21-0	
Molecular Weight	724.84 g/mol	
Molecular Formula	C ₃₄ H ₅₆ N ₆ O ₁₁	

Experimental Protocols

The following protocol provides a detailed methodology for the conjugation of a tetrazine-containing linker, such as **Me-Tet-PEG8-NHBoc**, to a TCO-functionalized protein. This procedure is representative of a typical bioconjugation experiment to form an ADC.

Protocol: Conjugation of Me-Tet-PEG8-NHBoc to a TCO-Functionalized Antibody

1. Materials and Reagents:

- TCO-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- **Me-Tet-PEG8-NHBoc**
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spin desalting columns
- Size-exclusion chromatography (SEC) system

2. Reagent Preparation:

- TCO-Functionalized Antibody: Prepare the TCO-functionalized antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g.,

Tris), a buffer exchange into PBS should be performed using a spin desalting column.

- **Me-Tet-PEG8-NHBoc** Stock Solution: Immediately before use, prepare a 10 mM stock solution of **Me-Tet-PEG8-NHBoc** in anhydrous DMSO.

3. Conjugation Reaction:

- In a microcentrifuge tube, combine the TCO-functionalized antibody with the **Me-Tet-PEG8-NHBoc** stock solution. A 1.5 to 5-fold molar excess of the **Me-Tet-PEG8-NHBoc** over the TCO-functionalized antibody is recommended to ensure a complete reaction.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

4. Purification of the Conjugate:

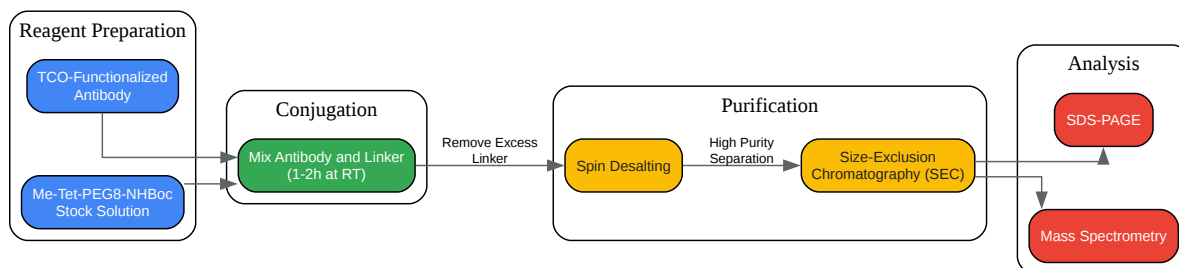
- Following the incubation period, purify the resulting antibody conjugate from unreacted **Me-Tet-PEG8-NHBoc** and any reaction byproducts.
- Utilize a spin desalting column for initial buffer exchange and removal of excess small molecules.
- For a higher degree of purity, employ size-exclusion chromatography (SEC) to separate the larger antibody conjugate from any remaining unreacted linker.

5. Characterization of the Conjugate:

- The final conjugate can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the antibody corresponding to the attached linker and payload.
- The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy or mass spectrometry.

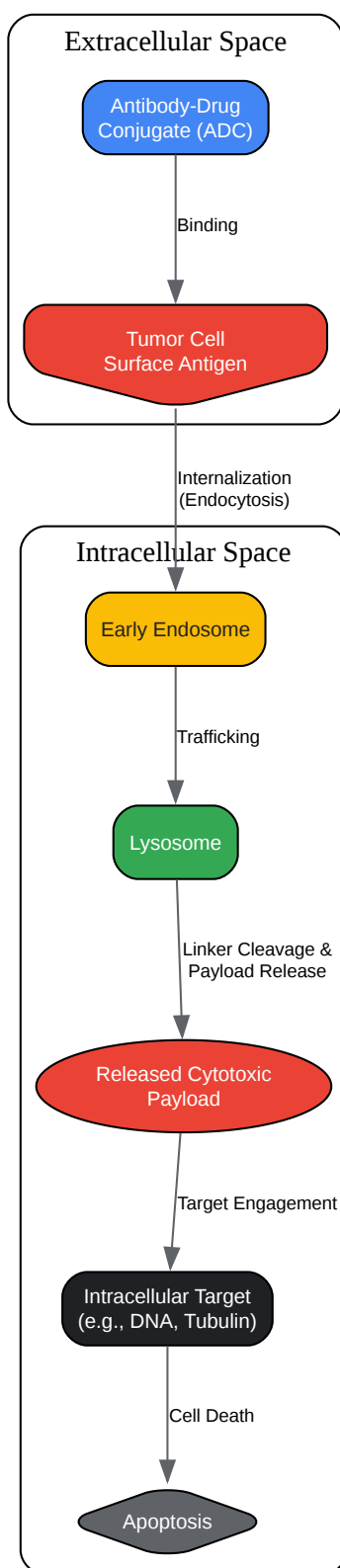
Visualizing the Process: Diagrams

To further elucidate the experimental and biological processes, the following diagrams are provided.



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Experimental workflow for ADC conjugation.



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ADC cellular uptake and payload delivery pathway.

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